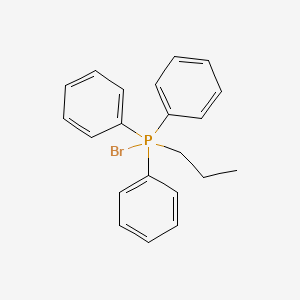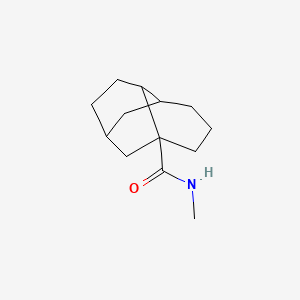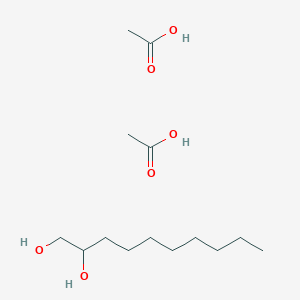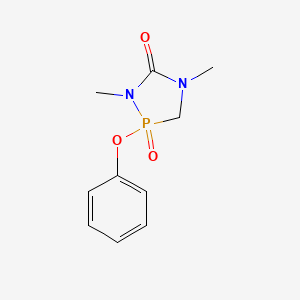
Einecs 261-884-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a member of the phosphonium salts family, which are widely used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenyl(propyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with propyl bromide. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:
PPh3+C3H7Br→PPh3C3H7Br
Industrial Production Methods
In industrial settings, the production of triphenyl(propyl)phosphonium bromide involves large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or distillation to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Triphenyl(propyl)phosphonium bromide can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Triphenyl(propyl)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane permeability and mitochondrial function.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.
Wirkmechanismus
The mechanism by which triphenyl(propyl)phosphonium bromide exerts its effects involves its ability to interact with cellular membranes. The phosphonium ion can penetrate lipid bilayers, allowing it to target mitochondria and other organelles. This property makes it useful in drug delivery and biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylmethylphosphonium bromide
- Triphenylethylphosphonium bromide
- Triphenylbutylphosphonium bromide
Uniqueness
Triphenyl(propyl)phosphonium bromide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to interact with biological membranes. Compared to its analogs, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
59725-00-7 |
|---|---|
Molekularformel |
C21H22BrP |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
bromo-triphenyl-propyl-λ5-phosphane |
InChI |
InChI=1S/C21H22BrP/c1-2-18-23(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI-Schlüssel |
FZCYFHVHKOISNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)



![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)


![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)


